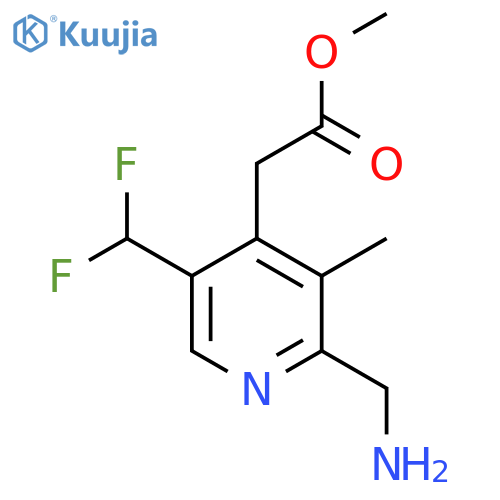

Cas no 1361854-61-6 (Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methylpyridine-4-acetate)

1361854-61-6 structure

商品名:Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methylpyridine-4-acetate

CAS番号:1361854-61-6

MF:C11H14F2N2O2

メガワット:244.237869739532

CID:4932840

Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methylpyridine-4-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methylpyridine-4-acetate

-

- インチ: 1S/C11H14F2N2O2/c1-6-7(3-10(16)17-2)8(11(12)13)5-15-9(6)4-14/h5,11H,3-4,14H2,1-2H3

- InChIKey: KYOBBGOWNLKBOF-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CN=C(CN)C(C)=C1CC(=O)OC)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 264

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 65.2

Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methylpyridine-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022000262-500mg |

Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methylpyridine-4-acetate |

1361854-61-6 | 97% | 500mg |

$931.00 | 2022-03-01 | |

| Alichem | A022000262-1g |

Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methylpyridine-4-acetate |

1361854-61-6 | 97% | 1g |

$1,663.20 | 2022-03-01 |

Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methylpyridine-4-acetate 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

1361854-61-6 (Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methylpyridine-4-acetate) 関連製品

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 61389-26-2(Lignoceric Acid-d4)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬